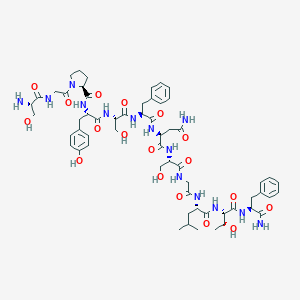
双(二乙氨基)苯基膦
描述
Bis(diethylamino)phenylphosphine: is an organophosphorus compound with the molecular formula C14H25N2P . It is also known by other names such as N,N,N′N′-Tetraethylphenylphosphonous diamide and Phenylphosphonous tetraethyldiamide . This compound is primarily used as a ligand in various catalytic reactions, including cross-coupling reactions .
科学研究应用
Chemistry: Bis(diethylamino)phenylphosphine is widely used as a ligand in transition metal-catalyzed reactions. It enhances the reactivity and selectivity of catalysts in cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
作用机制
Target of Action
Bis(diethylamino)phenylphosphine, also known as N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine, is primarily used as a ligand and cocatalyst in various chemical reactions . It plays a crucial role in the catalysis of reactions such as the Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Mode of Action
As a ligand, Bis(diethylamino)phenylphosphine binds to the active site of a catalyst, thereby facilitating the catalytic reaction . It acts as an electron-withdrawing cocatalyst in rhodium-catalyzed hydroformylation reactions . It also serves as a ligand precatalyst for Heck coupling reactions .
Biochemical Pathways
Bis(diethylamino)phenylphosphine is involved in the preparation of palladium chiral P-N ligand complexes for regio- and stereo-selective dimerization reactions . It also participates in the preparation of palladium tautomeric ferrocenylphosphinites as catalysts for Suzuki-Miyaura coupling . Additionally, it is a reactant in the Trimethylsilyl halide-promoted Michaelis-Arbuzov rearrangement of phosphinites and phosphites .
Result of Action
The result of Bis(diethylamino)phenylphosphine’s action is the facilitation of various chemical reactions, leading to the formation of desired products. For instance, it aids in the formation of palladium chiral P-N ligand complexes and palladium tautomeric ferrocenylphosphinites .
准备方法
Synthetic Routes and Reaction Conditions: Bis(diethylamino)phenylphosphine can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general synthetic route involves the interaction of chlorophosphines with organomagnesium reagents to form the desired phosphine compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for Bis(diethylamino)phenylphosphine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Bis(diethylamino)phenylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diethylamino groups are replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig , Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as and are used.
Coupling Reactions: Catalysts such as palladium and nickel are used along with bases like potassium carbonate and sodium hydroxide .
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products depending on the specific reaction.
相似化合物的比较
- Diethylphenylphosphine
- Bis(diisopropylamino)chlorophosphine
- Tris(dimethylamino)phosphine
- Tris(diethylamino)phosphine
Uniqueness: Bis(diethylamino)phenylphosphine is unique due to its specific electronic and steric properties, which make it an effective ligand in a wide range of catalytic reactions. Its ability to stabilize various transition metal complexes sets it apart from other similar phosphine ligands .
属性
IUPAC Name |
N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIVDCMRYKVNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC=CC=C1)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167622 | |
| Record name | Phenylbis(diethylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-14-2 | |
| Record name | Phenylbis(diethylamino)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC244337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylbis(diethylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Bis(diethylamino)phenylphosphine in synthetic chemistry?
A1: Bis(diethylamino)phenylphosphine serves as a versatile reagent for synthesizing heterocyclic compounds, particularly 1,3,5,2λ3-triazaphosphorines. It reacts with N-thioamido amidines under reflux in toluene, releasing two molecules of dialkylamine and forming the desired triazaphosphorine ring system []. This reactivity highlights its utility in constructing phosphorus-containing heterocycles.
Q2: Can you provide the structural characterization data for Bis(diethylamino)phenylphosphine?
A2:
Molecular Formula: C14H25N2P []* Molecular Weight: 252.34 g/mol []* Physical State: Colorless liquid []* Boiling Point: 113–116 °C (2 Torr) [] * Density: 0.971 g cm−3 (25 °C) []* Refractive Index:* 1.5340 (20 °C) []
Q3: How does Bis(diethylamino)phenylphosphine contribute to the synthesis of optically active compounds?
A3: Bis(diethylamino)phenylphosphine plays a crucial role in synthesizing optically active P-chiral dioxophenylphospholane-borane complexes. For example, it reacts with methyl 2,6-di-O-benzyl-beta-D-galactopyranoside to form a carbohydrate-derived phosphinite with high diastereoselectivity []. This example demonstrates the potential of this compound in asymmetric synthesis and chiral molecule development.
Q4: Are there any known reactions involving Bis(diethylamino)phenylphosphine and transition metal complexes?
A4: Yes, Bis(diethylamino)phenylphosphine can act as a ligand in transition metal complexes. Research shows its incorporation into cyclopentadienyl manganese carbonyl complexes, like CpMn(CO)2(PPh(NEt2)2). This complex undergoes interesting P–N bond cleavage reactions upon treatment with halogen acids or fluorinating agents, leading to the formation of various substituted phosphine complexes []. These reactions highlight the reactivity of this compound and its potential in organometallic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















